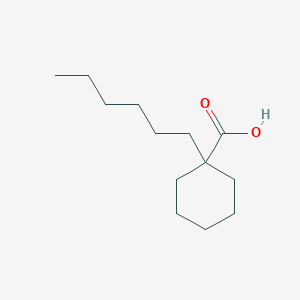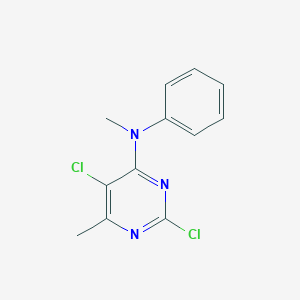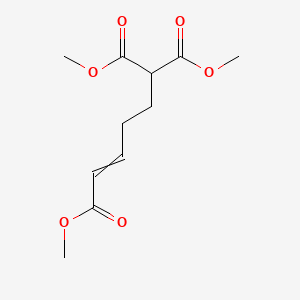
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a hydroxyl group at the third carbon of the propanone chain
Métodos De Preparación
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with 3-hydroxy-2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the hydrolysis of alkoxypropylene derivatives under acidic conditions can yield the desired product. Hydrochloric acid, sulfuric acid, or other acids can be used as catalysts, and the reaction medium may include water or a mixture of water and organic solvents such as methanol or ethanol .
Análisis De Reacciones Químicas
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparación Con Compuestos Similares
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- can be compared with other similar compounds, such as:
Propiophenone: The parent compound, which lacks the chlorine and hydroxyl substitutions.
4-Chloropropiophenone: Similar to the target compound but without the hydroxyl group.
3-Hydroxy-2-methylpropiophenone: Lacks the chlorine substitution on the phenyl ring.
The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
| 92749-13-8 | |
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3 |
Clave InChI |
WBHOXAJJUVMKIO-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)



![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)


![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)

